N-Cyclohexyl-2-pyrrolidone
Overview
Description
N-Cyclohexyl-2-pyrrolidone is an organic compound characterized by a pyrrolidone ring substituted with a cyclohexyl group. It is a colorless to yellow liquid with low vapor pressure and is nearly odorless. This compound has low solubility in water but is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclohexyl-2-pyrrolidone can be synthesized through the reaction of cyclohexanone with pyrrolidone. This reaction can be carried out under thermal or catalytic conditions. One common method involves reacting cyclohexanone with urea in the presence of a dehydrating agent .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions where the cyclohexyl or pyrrolidone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl-2-pyrrolidone oxides, while reduction could produce cyclohexyl-2-pyrrolidone alcohols.
Scientific Research Applications
N-Cyclohexyl-2-pyrrolidone has diverse applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate hydrophobic interactions and protein folding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is employed in the electronics industry as a photoresist stripper and chemical polisher for copper in circuit board fabrication.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-pyrrolidone involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carbonyl group in the pyrrolidone ring can form hydrogen bonds with various substrates, influencing the compound’s reactivity and solubility . These interactions play a crucial role in its effectiveness as a solvent and intermediate in chemical reactions.
Comparison with Similar Compounds
- N-Methyl-2-pyrrolidone
- N-Ethyl-2-pyrrolidone
- N-Phenyl-2-pyrrolidone
Comparison: N-Cyclohexyl-2-pyrrolidone is unique due to its cyclohexyl substitution, which imparts distinct hydrophobic properties and influences its solubility in organic solvents. Compared to N-Methyl-2-pyrrolidone and N-Ethyl-2-pyrrolidone, the cyclohexyl group provides greater steric hindrance, affecting the compound’s reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring specific solubility and reactivity profiles .
Properties
IUPAC Name |
1-cyclohexylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDAVFRVJXFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044716 | |
Record name | 1-Cyclohexylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Cyclohexyl-2-pyrrolidinone | |
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URL | https://haz-map.com/Agents/19354 | |
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CAS No. |
6837-24-7 | |
Record name | N-Cyclohexyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6837-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Cyclohexyl-2-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyclohexylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.199 | |
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Record name | N-CYCLOHEXYL-2-PYRROLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IM8P1VVNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N-Cyclohexyl-2-pyrrolidone (NCP)?
A1: this compound (NCP) is a versatile compound with applications in various fields. It has been investigated as a solvent for absorbing gases like sulfur dioxide and nitric oxide [, , ]. NCP also shows promise in material science, particularly in preparing thin films of carbon nanotubes [, ] and graphene oxide liquid crystals []. Additionally, it plays a crucial role in synthesizing and controlling the growth of halide perovskite single crystals for next-generation optical and photovoltaic devices [, , , , ].
Q2: What makes NCP a suitable solvent for carbon nanotube dispersion?
A2: NCP, alongside N-Methyl-2-pyrrolidone, effectively disperses carbon nanotubes, enabling the formation of thin films through ultrasonic spraying. This method is advantageous as it avoids the need for surfactant removal post-spraying and allows for the creation of films with functionalized nanotubes [, ].
Q3: How does NCP interact with halide perovskites, and what are the implications for material synthesis?
A3: NCP acts as a mediator in halide perovskite single-crystal growth. By controlling the concentration and temperature during synthesis, researchers can manipulate the nucleation and growth kinetics of perovskite crystals, leading to improved size and shape homogeneity, enhanced photoluminescence, and longer carrier lifetimes. This control is crucial for optimizing perovskite materials for high-performance optical and photovoltaic applications [, , , , ].
Q4: Can NCP be used to extract metals from solutions?
A4: Yes, NCP has shown potential in the extraction of metals like rhenium(VII) and palladium(II) from nitric acid solutions []. Furthermore, it has been investigated for recovering uranium from sludge-like waste generated during the decontamination of metal waste [, ]. This application highlights NCP's selectivity in binding to specific metal ions.
Q5: What is the molecular formula and weight of NCP?
A5: The molecular formula of this compound is C10H17NO, and its molecular weight is 167.25 g/mol.
Q6: What spectroscopic techniques have been used to characterize NCP and its interactions?
A6: Several spectroscopic techniques have been employed to characterize NCP and its interactions with other molecules. Infrared (IR) spectroscopy has been particularly useful in studying the hydrogen bonding interactions of NCP in various solutions [, , , , ]. Additionally, researchers have utilized IR spectroscopy to investigate the mechanism of reactions between NCP and ozone []. Gas-liquid chromatography has also been used to determine the Henry's law constants and activity coefficients of gases in NCP []. Other techniques include UV-Vis spectroscopy and photoluminescence spectroscopy, specifically in the context of nanomaterial dispersion and characterization [, ].
Q7: How does the structure of NCP influence its reactivity with ozone?
A7: Studies on the reaction of NCP and other pyrrolidone derivatives with ozone revealed that the reaction rate is influenced by the steric hindrance and effective charge of the N-alkyl substituent. The reaction proceeds through an interaction between ozone and the nitrogen atom of the pyrrolidone ring. The length and branching of the alkyl group affect the reaction rate and the types of products formed, highlighting the importance of steric factors in this reaction [].
Q8: Have there been any computational studies on NCP, and what insights have they provided?
A8: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been used to study NCP. These calculations have provided valuable insights into the structural and energetic features of NCP, especially its interactions with solvents like methanol and water [, ]. These studies help in understanding the solvation behavior and intermolecular interactions of NCP, which are crucial for its various applications.
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